5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid
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Overview
Description
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a dimethylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Dimethylsulfamoylphenyl Intermediate: This step involves the reaction of 4-aminophenylsulfonamide with dimethyl sulfate to form 4-(N,N-dimethylsulfamoyl)aniline.
Suzuki-Miyaura Coupling: The intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-fluorobenzoic acid, using a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Oxidized forms of the sulfamoyl group.
Reduction Products: Reduced forms of the sulfamoyl group.
Scientific Research Applications
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes
Mechanism of Action
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom and the sulfamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a dimethylsulfamoyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it valuable for specific applications .
Properties
IUPAC Name |
5-[4-(dimethylsulfamoyl)phenyl]-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDOIJSJKOMPMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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